TFC-007 -

TFC-007

Catalog Number: EVT-284080
CAS Number:
Molecular Formula: C27H29N5O4
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TFC-007, chemically known as N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a potent and selective inhibitor of hematopoietic prostaglandin D2 synthase (H-PGDS) [, , , ]. This enzyme is responsible for the production of prostaglandin D2 (PGD2), a mediator involved in inflammatory and allergic responses [, ]. TFC-007 has emerged as a valuable tool in scientific research for studying the role of H-PGDS and PGD2 in various biological processes and disease models.

Future Directions
  • Optimization of PROTAC Design: Further optimization of TFC-007-based PROTACs could lead to even more potent and selective degraders of H-PGDS [].
  • Clinical Development: Further exploration of TFC-007 or its derivatives in clinical trials for allergic diseases and Duchenne muscular dystrophy is warranted based on promising preclinical results [, ].

PROTAC(H-PGDS)-1 (No Structure Provided)

    Compound Description: PROTAC(H-PGDS)-1 is a proteolysis-targeting chimera (PROTAC) specifically designed to degrade hematopoietic prostaglandin D synthase (H-PGDS) []. It achieves this by linking TFC-007, an H-PGDS inhibitor, to pomalidomide, a cereblon (CRBN) E3 ligase ligand []. This design allows PROTAC(H-PGDS)-1 to bring H-PGDS into close proximity with CRBN, leading to the ubiquitination and subsequent degradation of H-PGDS via the ubiquitin-proteasome system [].

    Relevance: PROTAC(H-PGDS)-1 is directly related to TFC-007 as it incorporates TFC-007 as the H-PGDS binding moiety []. This highlights the use of TFC-007's binding affinity for H-PGDS in a targeted protein degradation strategy.

PROTAC(H-PGDS)-4-TAS-205 (PROTAC3) (No Structure Provided)

    Compound Description: PROTAC(H-PGDS)-4-TAS-205 (abbreviated as PROTAC3) is another PROTAC designed for H-PGDS degradation []. It utilizes TAS-205, a pyrrole-based H-PGDS inhibitor, in place of TFC-007 as the H-PGDS ligand []. Similar to other PROTACs in the series, it incorporates pomalidomide to recruit CRBN [].

    Relevance: PROTAC3 is related to TFC-007 through their shared target, H-PGDS, and their application in PROTAC technology. While structurally distinct, both TFC-007 and TAS-205 within their respective PROTACs demonstrate the importance of potent H-PGDS binding for effective degradation [].

PROTAC(H-PGDS)-7 (PROTAC1) (No Structure Provided)

    Compound Description: PROTAC(H-PGDS)-7, also known as PROTAC1, represents another successful iteration in the development of H-PGDS degraders [, ]. This PROTAC utilizes TFC-007 as its H-PGDS ligand and pomalidomide for CRBN binding []. It demonstrates potent and selective degradation of H-PGDS and effectively suppresses prostaglandin D2 production in cells [].

    Relevance: PROTAC(H-PGDS)-7 directly employs TFC-007, highlighting TFC-007's effectiveness as an H-PGDS ligand in the context of PROTACs []. The success of this PROTAC underscores the potential of TFC-007 as a starting point for developing potent H-PGDS degraders [].

4. TAS-204 (No Structure Provided)* Compound Description: TAS-204 is an H-PGDS inhibitor investigated for its therapeutic potential in Duchenne muscular dystrophy (DMD) [].

  • Relevance: Although structurally distinct from TFC-007, TAS-204 shares the same target, H-PGDS, and exhibits similar therapeutic potential in DMD, suggesting they may share a similar mechanism of action [].

5. TAS-205 (No Structure Provided)* Compound Description: TAS-205 is an H-PGDS inhibitor, structurally characterized by a pyrrole moiety, that has demonstrated efficacy in reducing muscle inflammation and improving muscle function in DMD models [, ].

  • Relevance: While structurally different from TFC-007, TAS-205 shares the same target, H-PGDS, and exhibits similar therapeutic benefits in DMD models, suggesting a common pathway of action [, ]. The use of TAS-205 in PROTAC3 further emphasizes the importance of H-PGDS inhibition in DMD treatment [].

6. HQL-79 (No Structure Provided)* Compound Description: HQL-79 is a known inhibitor of human hematopoietic prostaglandin D2 synthase (hPGDS) [].

  • Relevance: Similar to TFC-007, HQL-79 targets and inhibits hPGDS, making it a relevant compound in the study of hPGDS inhibitors. Comparison of their binding interactions and inhibitory activities can provide valuable insights into the structure-activity relationships of hPGDS inhibitors [].

    Compound Description: HPGDS Inhibitor I is another known inhibitor of hPGDS, often used as a reference compound in studies investigating novel hPGDS inhibitors [].

    Relevance: Both HPGDS Inhibitor I and TFC-007 target and inhibit the same enzyme, hPGDS. Comparing their binding affinities and inhibitory activities can provide valuable information about their structure-activity relationships and guide the development of more potent and selective hPGDS inhibitors [].

Source and Classification

TFC 007 is classified as a small molecule drug candidate. It is derived from the structural modification of existing inhibitors targeting hematopoietic prostaglandin D synthase. The compound has been synthesized and characterized as part of research efforts aimed at developing more effective treatments for diseases mediated by prostaglandins, such as asthma and other inflammatory disorders .

Synthesis Analysis

The synthesis of TFC 007 involves multiple steps, primarily focusing on the modification of existing chemical frameworks to enhance potency and selectivity against hematopoietic prostaglandin D synthase.

Synthetic Route

  1. Starting Materials: The synthesis begins with ethyl piperidine-4-carboxylate, which serves as a precursor.
  2. Key Reactions:
    • Aromatic Substitution: This step involves reactions between fluorothalidomide derivatives and various intermediates to introduce functional groups critical for biological activity.
    • Urea Formation: In some variants, urea-forming reactions are utilized to create linkages that enhance the stability and efficacy of the final product.
    • Azide-Alkyne Cycloaddition: A notable method employed is the copper(I)-catalyzed azide-alkyne cycloaddition, which allows for the formation of triazole linkages that are crucial for the compound's activity .
Molecular Structure Analysis

The molecular structure of TFC 007 features several key components that contribute to its biological activity:

  • Core Structure: The compound includes a piperidine ring, which is essential for binding to the target enzyme.
  • Functional Groups: The presence of an N-phenyl-5-pyrimidinecarboxamide moiety enhances affinity for hematopoietic prostaglandin D synthase.
  • Conformation: Molecular dynamics simulations indicate that TFC 007 adopts a stable conformation that facilitates optimal interaction with the active site of the enzyme .

Structural Data

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: Approximately 270.32 g/mol
  • 3D Structure: The compound's three-dimensional configuration has been elucidated through computational modeling techniques, revealing critical interactions with amino acid residues in the enzyme's active site .
Chemical Reactions Analysis

TFC 007 participates in several chemical reactions that underscore its mechanism of action:

  1. Inhibition Reaction: The primary reaction involves binding to hematopoietic prostaglandin D synthase, inhibiting its enzymatic activity.
  2. Degradation Pathways: Studies suggest that TFC 007 may undergo metabolic transformations within biological systems, affecting its pharmacokinetics and bioavailability .
  3. Linker Stability: The stability of linkers used in PROTAC (proteolysis targeting chimera) constructs involving TFC 007 has been analyzed, indicating that linker length and flexibility can significantly influence degradation efficiency .
Mechanism of Action

The mechanism of action for TFC 007 revolves around its ability to selectively inhibit hematopoietic prostaglandin D synthase:

  • Binding Affinity: TFC 007 exhibits a high binding affinity (IC50 value around 83 nM) for the target enzyme, which translates into effective inhibition of prostaglandin D2 synthesis .
  • Competitive Inhibition: It competes with natural substrates for binding to the active site, thereby reducing the production of pro-inflammatory mediators.
  • Therapeutic Implications: By inhibiting this enzyme, TFC 007 can potentially modulate inflammatory responses and provide therapeutic benefits in conditions where prostaglandins play a detrimental role .
Physical and Chemical Properties Analysis

TFC 007 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but exhibits limited solubility in water, which may impact formulation strategies.
  • Stability: It demonstrates good stability under physiological conditions but may be susceptible to hydrolysis under extreme pH conditions.
  • Melting Point: Specific melting point data have yet to be disclosed but are critical for understanding its thermal properties during storage and handling.

Relevant Data

  • LogP (Partition Coefficient): Indicates moderate lipophilicity, suggesting potential for membrane permeability.
  • pKa Values: These values are essential for predicting ionization states at physiological pH, influencing absorption and distribution characteristics .
Applications

TFC 007 holds promise in various scientific applications:

  1. Therapeutic Development: As an inhibitor of hematopoietic prostaglandin D synthase, it is being investigated for potential use in treating inflammatory diseases such as asthma and allergic rhinitis.
  2. Research Tool: TFC 007 serves as a valuable tool in biochemical research to study the role of prostaglandins in disease mechanisms.
  3. Drug Design Studies: Its structure provides insights into designing new inhibitors with improved efficacy and selectivity against related enzymes.
Introduction to Hematopoietic Prostaglandin D Synthase (H-PGDS) as a Therapeutic Target

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a cytosolic glutathione-requiring enzyme belonging to the Sigma class of glutathione S-transferases (GSTs). This homodimeric enzyme (23 kDa subunits) catalyzes the isomerization of prostaglandin H₂ (PGH₂) to prostaglandin D₂ (PGD₂), a pivotal lipid mediator in inflammatory and allergic responses. Unlike the lipocalin-type PGDS (L-PGDS) predominantly expressed in the central nervous system and reproductive tissues, H-PGDS is primarily found in immune cells (mast cells, Th2 lymphocytes, antigen-presenting cells, eosinophils) and megakaryocytes. The enzyme requires reduced glutathione (GSH) and divalent cations (Mg²⁺ or Ca²⁺) for optimal activity, with Mg²⁺ enhancing its affinity for GSH. Key catalytic residues (Tyr8, Arg14, Trp104, and Asp93/Asp96/Asp97 for metal coordination) enable a unique deep and wide active site architecture that confers substrate specificity [3] [6].

Role of H-PGDS in Prostaglandin D₂ (PGD₂)-Mediated Pathophysiological Pathways

H-PGDS serves as the primary source of PGD₂ in peripheral tissues during inflammatory responses. Upon cellular activation (e.g., mast cell degranulation in allergy), H-PGDS rapidly converts arachidonic acid-derived PGH₂ into PGD₂, which functions as a potent chemoattractant and activation signal for immune cells via two G-protein-coupled receptors:

  • DP1 (PTGDR): Mediates vasodilation, bronchodilation, and mucus secretion
  • DP2/CRTH2: Drives chemotaxis of Th2 cells, eosinophils, and basophils; amplifies type 2 cytokine production

Table 1: Key Pathophysiological Roles of H-PGDS-Derived PGD₂

Biological ProcessCell/Tissue InvolvementPathological Consequence
Allergic InflammationMast cells, Th2 cells, EosinophilsRecruitment/activation of eosinophils and Th2 cells; Sustained inflammation
Airway HyperreactivityBronchial smooth muscle, EpitheliumNasal blockage, Bronchoconstriction, Mucus hypersecretion
Vascular PermeabilityEndothelial cells, Sensory nervesPlasma exudation, Tissue edema, Nasal congestion

PGD₂ exhibits biphasic effects: Early in inflammation, it may have protective roles (e.g., in acute dermatitis or colitis), but in chronic or allergic settings, it becomes a major pathogenic driver. H-PGDS-derived PGD₂ amplifies eosinophilic inflammation through CRTH2-dependent mechanisms, promotes tissue remodeling, and sustains neuronal hypersensitivity, contributing to chronicity in conditions like asthma and allergic rhinitis. Mast cells are the dominant initial source, but macrophages, dendritic cells, and eosinophils perpetuate PGD₂ production in later phases [3] [8].

Implications of H-PGDS Dysregulation in Allergic and Inflammatory Disorders

Dysregulated H-PGDS activity and consequent PGD₂ overproduction are hallmarks of several type 2 inflammation-dominated diseases:

  • Allergic Rhinitis: H-PGDS protein is upregulated in the nasal mucosa of patients. Antigen challenge triggers mast cell-dependent PGD₂ release within minutes, contributing to immediate symptoms (sneezing, rhinorrhea) and late-phase nasal blockage via vascular leakage and edema. In guinea pig models, PGD₂ levels correlate with late-phase nasal obstruction, which is resistant to antihistamines [8].

  • Asthma and Allergic Airway Inflammation: H-PGDS is expressed in lung macrophages, eosinophils, and bronchial epithelium during inflammation. PGD₂ induces bronchoconstriction, mucus production, and eosinophil infiltration. Murine studies demonstrate that H-PGDS inhibition reduces airway hyperresponsiveness, Th2 cytokines, and eosinophilia [3] [6].

  • Atopic Dermatitis and Food Allergy: Keratinocytes and dermal dendritic cells express H-PGDS. PGD₂ enhances cutaneous sensitization and itch via sensory nerve activation. Elevated PGD₂ levels correlate with disease severity in human patients [3].

  • Duchenne Muscular Dystrophy (DMD): Emerging evidence implicates H-PGDS in muscle inflammation and fibrosis. PGD₂ promotes neutrophil infiltration and cytokine release in mdx mice (DMD model), contributing to cardiomyopathy and disease progression [4] [6].

Table 2: H-PGDS Inhibitors and Their Selectivity Profiles

CompoundH-PGDS IC₅₀L-PGDS InhibitionKey Off-Target EffectsReference
TFC-00783 nMNegligible (>100 µM)No inhibition of COX-1, COX-2, 5-LOX, TXA₂S, mPGES-1 [5] [8] [9]
HQL-79~20 µMModerateAnti-histamine, anti-serotonin effects [3] [8]
C. molle AlkaloidsIC₅₀ 13.7 µg/mLNot testedUncompetitive for GSH; Non-competitive for CDNB [7]

Rationale for Targeted Inhibition of H-PGDS in Disease Modulation

Targeting H-PGDS offers distinct advantages over broad anti-inflammatory approaches or receptor antagonism:

  • Catalytic Specificity: H-PGDS has a unique active site architecture among GSTs, enabling selective small-molecule inhibition. Unlike COX inhibitors (NSAIDs), H-PGDS blockade spares other prostaglandin pathways (e.g., PGI₂ and PGE₂), reducing risks of gastrointestinal or cardiovascular side effects [3] [6].

  • Upstream Intervention: By preventing PGD₂ generation, H-PGDS inhibitors simultaneously block both DP1 and CRTH2 signaling. This contrasts with receptor antagonists that target only one pathway and may leave the other receptor’s functions intact. In allergic rhinitis models, CRTH2 antagonists only partially suppress symptoms, implying dual receptor blockade is advantageous [8].

  • TFC-007 as a Precision Tool: TFC-007 exemplifies a highly selective H-PGDS inhibitor (IC₅₀ = 83 nM). Its N-phenyl-5-pyrimidinecarboxamide moiety binds the H-PGDS active site, competitively inhibiting PGH₂ conversion. Crucially, it exhibits >1,000-fold selectivity over related enzymes (COX-1/2, 5-LOX, TXA₂S, mPGES-1) and negligible activity against L-PGDS. This specificity was confirmed in guinea pig allergic rhinitis models where TFC-007 (10 mg/kg oral) suppressed allergen-induced PGD₂ production by >80% without affecting thromboxane B₂ or cysteinyl leukotrienes [5] [8] [9].

  • Beyond Inhibition: Degradation Strategies: Recent advances use TFC-007 as a targeting ligand in Proteolysis-Targeting Chimeras (PROTACs). PROTAC(H-PGDS)-1 conjugates TFC-007 to pomalidomide (a cereblon E3 ligase binder), inducing ubiquitin-mediated H-PGDS degradation. This approach achieves sustained suppression of PGD₂ production even after drug removal—unachievable with inhibitors alone. PROTAC(H-PGDS)-7 (a linkerless variant) exhibits remarkable potency (DC₅₀ = 17.3 pM) and efficacy in DMD models, reducing cardiac inflammation more effectively than TFC-007 [1] [4] [6].

The structural rationale for TFC-007’s efficacy lies in its binding mode: X-ray crystallography (PDB: 5YWX) shows the N-phenyl-5-pyrimidinecarboxamide moiety penetrates deeply into H-PGDS, while the morpholine group faces the protein surface. This orientation enabled rational PROTAC design by linker attachment to the morpholine moiety without disrupting target engagement [1] [6].

Properties

Product Name

TFC 007

IUPAC Name

N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33)

InChI Key

NLSSUSRERAMBTA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

N-(4-(4-(morpholine-4-carbonyl)piperidine-1-yl)phenyl)-2-phenoxypyrimidine-5-carboxamide
TFC 007
TFC-007
TFC007

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.